molecular formula C19H18F4N4O5 B611127 TAK-915 CAS No. 1476727-50-0

TAK-915

Cat. No.: B611127
CAS No.: 1476727-50-0
M. Wt: 458.4 g/mol
InChI Key: AWJSRXUQLSPAOI-CQSZACIVSA-N
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Description

TAK-915 is a Highly Potent, Selective, and Brain-Penetrating Phosphodiesterase 2A Inhibitor for the Treatment of Cognitive Disorders. This compound showed PDE2A IC50: 0.61 nM;  PDE selectivity: 4100 X (vs PDE1A);  TPSA: 102;  MDR` ratio: 0.87. this compound demonstrates an appropriate combination of potency, PDE selectivity, and favorable pharmacokinetic (PK) properties, including brain penetration. Oral administration of this compound demonstrated significant elevation of 3′,5′-cyclic guanosine monophosphate (cGMP) levels in mouse brains and improved cognitive performance in a novel object recognition task inrats. This compound was advanced into human clinical trials.

Biological Activity

TAK-915 is a selective phosphodiesterase 2A (PDE2A) inhibitor that has garnered attention for its potential therapeutic applications, particularly in cognitive impairments associated with schizophrenia and aging. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on cognitive functions, and relevant research findings.

PDE2A is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers involved in various signaling pathways in the brain. By inhibiting PDE2A, this compound increases levels of cAMP and cGMP, which can enhance neurotransmission and improve cognitive functions. This mechanism is particularly relevant in conditions characterized by glutamatergic dysfunction, such as schizophrenia and age-related cognitive decline .

Cognitive Enhancement in Schizophrenia Models

In a study examining the effects of this compound on cognitive impairments induced by NMDA receptor antagonism, it was found that oral administration at doses of 3 and 10 mg/kg significantly increased cGMP levels in the frontal cortex, hippocampus, and striatum of rats. Notably, this compound improved episodic memory deficits in a passive avoidance test and working memory deficits in a radial arm maze test . The results indicated that while this compound did not exhibit antipsychotic-like activity, it effectively ameliorated cognitive deficits associated with schizophrenia.

Study Dose (mg/kg) Effects
MK-801 Induced Memory Deficits3, 10Significant attenuation of deficits
Radial Arm Maze Test10Improved working memory
Social Interaction Test10Prevented social withdrawal

Age-Related Cognitive Decline

This compound has also shown promise in addressing cognitive decline associated with aging. In aged rats, repeated administration of this compound significantly reduced escape latency in the Morris water maze task, indicating improved spatial learning. Additionally, it attenuated scopolamine-induced memory deficits in a novel object recognition task . These findings suggest that PDE2A inhibition may serve as a viable strategy for enhancing cognitive functions in elderly populations.

Cognitive Task Outcome Significance
Morris Water MazeReduced escape latencyImproved spatial learning
Novel Object RecognitionAttenuated memory deficitsEnhanced memory retention

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Schizophrenia : In a preclinical model using rats exposed to MK-801, this compound demonstrated significant improvements in cognitive performance without inducing hyperlocomotion or other antipsychotic-like effects. This suggests that this compound could be beneficial for patients with schizophrenia who experience cognitive deficits but do not respond well to traditional antipsychotics .
  • Dementia : In studies focusing on aging populations, this compound was shown to improve attentional performance in middle-aged rats with cognitive impairments. This suggests its potential applicability in treating age-related dementia .

Safety Profile and Pharmacokinetics

This compound has been evaluated for its safety profile alongside its pharmacokinetic properties. The compound is noted for its brain penetrance and favorable pharmacokinetics, which are critical for achieving therapeutic concentrations within the central nervous system . Early clinical trials indicate that this compound is well-tolerated at therapeutic doses with manageable side effects.

Properties

IUPAC Name

N-[(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-methoxyethyl]-7-methoxy-2-oxo-1,3-dihydropyrido[2,3-b]pyrazine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F4N4O5/c1-30-9-14(10-3-4-15(12(20)5-10)32-19(21,22)23)26-18(29)27-8-16(28)25-13-6-11(31-2)7-24-17(13)27/h3-7,14H,8-9H2,1-2H3,(H,25,28)(H,26,29)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJSRXUQLSPAOI-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC(=C(C=C1)OC(F)(F)F)F)NC(=O)N2CC(=O)NC3=C2N=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](C1=CC(=C(C=C1)OC(F)(F)F)F)NC(=O)N2CC(=O)NC3=C2N=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F4N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1476727-50-0
Record name TAK-915
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1476727500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAK-915
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M4DME62Y9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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